molecular formula C17H21NO B14350748 benzene;N-(2-methylpropyl)benzamide CAS No. 90239-30-8

benzene;N-(2-methylpropyl)benzamide

Cat. No.: B14350748
CAS No.: 90239-30-8
M. Wt: 255.35 g/mol
InChI Key: HAFGVMCHHLBKHV-UHFFFAOYSA-N
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Description

Benzene (C₆H₆) is a simple aromatic hydrocarbon with a planar hexagonal ring structure, serving as a foundational building block in organic chemistry. Its derivatives often involve substitutions that confer diverse chemical and biological properties.

N-(2-Methylpropyl)benzamide (C₁₁H₁₅NO), also known as N-isobutylbenzamide , is a benzamide derivative where the amide nitrogen is bonded to an isobutyl group (2-methylpropyl). This compound is characterized by:

  • Molecular weight: 177.25 g/mol
  • Exact mass: 177.1154
  • Structure: A benzene ring linked to a carboxamide group (–CONH–) and an isobutyl chain.

Properties

CAS No.

90239-30-8

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

benzene;N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H15NO.C6H6/c1-9(2)8-12-11(13)10-6-4-3-5-7-10;1-2-4-6-5-3-1/h3-7,9H,8H2,1-2H3,(H,12,13);1-6H

InChI Key

HAFGVMCHHLBKHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1.C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where 2-methylpropylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. The aqueous phase neutralizes HCl byproducts, shifting the equilibrium toward product formation. Optimal conditions involve:

  • Molar ratio : 1:1.1 (benzoyl chloride to amine) to account for volatilization losses.
  • Temperature : Maintained below 10°C during benzoyl chloride addition to minimize side reactions (e.g., hydrolysis).
  • Solvent system : Water-dichloromethane biphasic mixture, enabling efficient heat dissipation and phase separation.

Industrial-scale implementations reported yields exceeding 98% by employing continuous flow reactors, which enhance mixing and temperature control.

Alternative Synthetic Routes

Carboxylic Acid Activation Strategies

Direct condensation of benzoic acid with 2-methylpropylamine requires activation via:

  • Thionyl chloride (SOCl₂) : Converts benzoic acid to benzoyl chloride in situ, with subsequent amide formation.
  • Phosphorus trichloride (PCl₃) : Preferred for large-scale production due to lower cost and reduced toxicity compared to SOCl₂.
  • Coupling reagents : HOBt/EDCl systems in DMF achieve 85–92% yields but are limited by reagent cost and post-purification challenges.

Green Chemistry Approaches

Recent advances emphasize solvent-free and energy-efficient protocols:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150 W) with comparable yields (94%).
  • Ionic liquid catalysis : [BMIM][BF₄] enhances reaction rates by stabilizing transition states, enabling 90% conversion at 60°C.

Industrial Production Methodologies

Continuous Flow Processes

Modern facilities utilize tubular reactors with the following parameters:

Parameter Value Impact on Yield
Residence time 8–12 min Maximizes conversion
Temperature 25–30°C Prevents decomposition
Pressure 1.5–2.0 bar Enhances mixing

This method reduces waste by 40% compared to batch processes.

Catalyst Development

Heterogeneous catalysts like silica-supported sulfonic acids improve recyclability, achieving 5 reaction cycles with <5% activity loss.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Aromatic protons at δ 7.3–8.0 ppm; isopropyl CH₃ at δ 1.0–1.2 ppm.
  • FT-IR : Amide C=O stretch at 1650 cm⁻¹; N-H bend at 1550 cm⁻¹.
  • HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile-water).

Purity Assessment

Karl Fischer titration confirms water content <0.1%, critical for pharmaceutical applications.

Comparative Analysis of Methods

Method Yield (%) Cost (USD/kg) Environmental Impact
Schotten-Baumann 98.5 12.50 Low
Microwave-assisted 94 18.00 Moderate
Ionic liquid catalysis 90 22.50 High

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

Benzene;N-(2-methylpropyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated or nitrated benzamides .

Mechanism of Action

The mechanism of action of benzene;N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Reactivity Insights :

  • Electron-donating groups (e.g., methoxy in Rip-B) activate the benzene ring toward electrophilic substitution.
  • Bulky substituents (e.g., isopropyl in Mepronil) hinder reaction kinetics but improve target specificity .

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